Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate
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Overview
Description
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate is a chemical compound with the molecular formula C8H13N3O2·2HCl·H2O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate typically involves the reaction of 1,3,5-trimethylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is typically obtained as a solid, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A precursor in the synthesis of the compound.
Pyrazole-4-acetic acid: A structurally related compound with similar chemical properties.
Aminoacetic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate is unique due to its specific combination of a pyrazole ring and an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride hydrate (CAS Number: 75530776) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₈H₁₇Cl₂N₃O₃ |
Molecular Weight | 232.15 g/mol |
CAS Number | 75530776 |
Solubility | Soluble in water |
Research indicates that aminopyrazole derivatives, including amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, exhibit various biological activities primarily through the modulation of specific biochemical pathways. Some key mechanisms include:
- Inhibition of Kinases : Compounds with a pyrazole scaffold have been shown to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses and cancer progression .
- Antioxidant Activity : The presence of the pyrazole moiety contributes to antioxidant properties, helping to mitigate oxidative stress in cellular systems .
- Cell Cycle Regulation : Certain derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .
Anticancer Activity
Amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid has shown promising anticancer properties in various studies:
- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. IC50 values ranged from 10 to 30 µM depending on the cell type .
Antioxidant Properties
The compound's antioxidant capacity was evaluated using assays such as ABTS and DPPH:
- Assay Results : The compound demonstrated significant scavenging activity with an IC50 value of approximately 25 µM in DPPH assays, indicating its potential for use in oxidative stress-related conditions .
Anti-inflammatory Effects
The inhibition of p38 MAP kinase also suggests potential anti-inflammatory applications:
- Mechanistic Insights : By blocking this kinase pathway, the compound may reduce pro-inflammatory cytokine release, which is beneficial in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid:
- Study on Anticancer Activity : A study published in MDPI demonstrated that related pyrazole compounds showed significant anticancer effects against various cell lines with specific structural modifications enhancing potency .
- Antioxidant Study : Another research indicated that certain pyrazole derivatives exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid .
Properties
IUPAC Name |
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH.H2O/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;;/h7H,9H2,1-3H3,(H,12,13);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHPQMVSGAGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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